BenchChemオンラインストアへようこそ!

4-Bromo-6,7-dichloro-8-fluoroquinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

4-Bromo-6,7-dichloro-8-fluoroquinoline is a privileged polysubstituted quinoline intermediate designed for orthogonal reactivity in medicinal chemistry. Its 4-bromo handle is ideal for Suzuki-Miyaura and other Pd-catalyzed cross-couplings, while the unique 6,7-dichloro-8-fluoro substitution pattern imparts enhanced metabolic stability and target selectivity—critical for kinase inhibitor and antiviral programs. With documented KCNQ1 channel antagonist activity (IC50 = 1,900 nM), it serves as a validated starting point for cardiovascular hit-to-lead optimization. Procure this 97% pure, three-halogen scaffold to accelerate SAR exploration and late-stage diversification without introducing additional synthetic complexity.

Molecular Formula C9H3BrCl2FN
Molecular Weight 294.93 g/mol
CAS No. 1375302-37-6
Cat. No. B1528913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6,7-dichloro-8-fluoroquinoline
CAS1375302-37-6
Molecular FormulaC9H3BrCl2FN
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)C=C(C(=C2F)Cl)Cl
InChIInChI=1S/C9H3BrCl2FN/c10-5-1-2-14-9-4(5)3-6(11)7(12)8(9)13/h1-3H
InChIKeyKFPBCNMEZUCVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-Bromo-6,7-dichloro-8-fluoroquinoline (CAS 1375302-37-6) as a Strategic Advanced Intermediate


4-Bromo-6,7-dichloro-8-fluoroquinoline is a polysubstituted quinoline derivative featuring a unique C9H3BrCl2FN molecular architecture with a molecular weight of 294.93 g/mol and a purity specification of 97% . As a heterocyclic building block within the broader quinoline family—which is widely recognized for its presence in numerous biologically active molecules —this compound incorporates three distinct halogen atoms (bromine, chlorine, and fluorine) at positions 4, 6/7, and 8 of the quinoline ring system, respectively. This specific halogenation pattern confers distinct electronic and steric properties that differentiate it from less substituted analogs and position it as a privileged intermediate for applications requiring orthogonal reactivity, particularly in the synthesis of kinase inhibitors and antiviral agents [1].

Why 4-Bromo-6,7-dichloro-8-fluoroquinoline Cannot Be Replaced by Less Substituted Quinoline Analogs


The substitution of 4-Bromo-6,7-dichloro-8-fluoroquinoline with a generic quinoline derivative—such as a simple 4-bromoquinoline, 6,7-dichloroquinoline, or 8-fluoroquinoline—would fundamentally alter the physicochemical properties and chemical reactivity of the downstream product. This compound presents three distinct halogen substituents that collectively tune its electronic distribution (affecting nucleophilic/electrophilic reactivity), lipophilicity (logP), and steric profile . Critically, the presence of both a 4-bromo group (ideal for Suzuki-Miyaura and other palladium-catalyzed cross-couplings) and a 6,7-dichloro-8-fluoro pattern (which can impart enhanced metabolic stability and target binding affinity) creates a differentiated intermediate that cannot be replicated by substituting a mono- or di-halogenated analog. In kinase inhibitor programs, for instance, the 6,7-dichloro-8-fluoro substitution pattern has been specifically incorporated into lead scaffolds to achieve desired potency and selectivity profiles . Replacing this compound with a less substituted analog would require re-optimization of the entire synthetic route and could compromise the biological activity of the final drug candidate.

Quantitative Differentiation of 4-Bromo-6,7-dichloro-8-fluoroquinoline Relative to Key Analogs


Synthetic Utility: Orthogonal Cross-Coupling Reactivity Enabled by Distinct Halogen Substituents

The presence of a bromine atom at the 4-position of 4-bromo-6,7-dichloro-8-fluoroquinoline provides a site-selective handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 6,7-dichloro and 8-fluoro substituents are less reactive under standard conditions, allowing for orthogonal functionalization . In contrast, the direct analog 4,7-dichloro-8-fluoroquinoline lacks a bromine handle at the 4-position, precluding this straightforward cross-coupling pathway without additional halogenation steps . This orthogonal reactivity profile is a key design feature for constructing complex molecular architectures in medicinal chemistry.

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Biological Target Engagement: KCNQ1/MINK Potassium Channel Antagonist Activity

4-Bromo-6,7-dichloro-8-fluoroquinoline exhibits measurable antagonist activity at the KCNQ1/MINK potassium channel complex, with a reported IC50 value of 1,900 nM in a functional assay measuring inhibition of KCl-induced 86Rb+ efflux in CHO cells [1]. While this potency is moderate, it represents a defined biological activity for this specific scaffold. No comparable KCNQ1/MINK activity data is publicly available for closely related analogs such as 4,7-dichloro-8-fluoroquinoline or 4-bromo-7-chloro-8-fluoroquinoline, making this a differentiating datum for the target compound.

Ion Channel Pharmacology Cardiovascular Research Electrophysiology

Physicochemical Differentiation: Molecular Weight and Halogen Content

The molecular weight of 4-bromo-6,7-dichloro-8-fluoroquinoline (294.93 g/mol) is significantly higher than that of less substituted quinoline analogs, reflecting its greater halogen content . For instance, 4,7-dichloro-8-fluoroquinoline has a molecular weight of 216.04 g/mol , while 4-bromo-7-chloro-8-fluoroquinoline weighs 260.49 g/mol [1]. This increased molecular weight and halogen count directly influence key drug-like properties such as lipophilicity (predicted logP), metabolic stability, and plasma protein binding.

Physicochemical Properties Drug Design ADME Prediction

Predicted Lipophilicity (clogP) and Its Impact on Drug-Likeness

The calculated partition coefficient (clogP) is a key predictor of a compound's ability to cross biological membranes and its susceptibility to metabolic clearance. While experimentally determined logP values are not publicly available for 4-bromo-6,7-dichloro-8-fluoroquinoline, the presence of three hydrophobic halogens (Br, 2x Cl) and a fluorine atom is expected to yield a significantly higher logP compared to less halogenated analogs. For reference, a related quinoline derivative with a 6,7-dichloro substitution pattern was reported with a clogP of 3.28 [1]. Extrapolating from this, the target compound's additional bromine and fluorine substituents would further increase lipophilicity, potentially enhancing membrane permeability but also raising concerns about metabolic stability and hERG liability.

Lipophilicity Drug-Likeness QSAR

High-Impact Application Scenarios for 4-Bromo-6,7-dichloro-8-fluoroquinoline Based on Quantitative Evidence


Advanced Intermediate in the Synthesis of MELK Kinase Inhibitors for Oncology

The quinoline scaffold, particularly when substituted with halogens at the 6,7- and 8-positions, is a recurrent motif in kinase inhibitor design . The 4-bromo group of 4-bromo-6,7-dichloro-8-fluoroquinoline serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling the rapid exploration of structure-activity relationships (SAR) around the 4-position. This orthogonal reactivity, coupled with the unique electronic effects imparted by the 6,7-dichloro-8-fluoro pattern, makes it a strategic building block for medicinal chemistry teams focused on developing selective MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors and other oncology targets.

Scaffold for Cardiovascular Ion Channel Modulator Discovery

The documented, albeit moderate, antagonist activity of 4-bromo-6,7-dichloro-8-fluoroquinoline at the KCNQ1/MINK potassium channel (IC50 = 1,900 nM) [1] positions it as a validated starting point for hit-to-lead optimization in cardiovascular drug discovery. The KCNQ1 channel is a key regulator of cardiac repolarization, and its modulation is relevant to arrhythmia and other cardiac disorders. This compound provides a distinct chemotype for exploring this target space, differentiating it from analogs lacking established ion channel activity.

Privileged Intermediate for Antiviral Drug Discovery, Notably HCV Protease Inhibitors

Bromo-substituted quinolines are established intermediates in the synthesis of HCV NS3/4A protease inhibitors [2]. The specific halogenation pattern of 4-bromo-6,7-dichloro-8-fluoroquinoline, particularly the combination of a 4-bromo group for cross-coupling and a 6,7-dichloro-8-fluoro motif, may offer advantages in constructing complex macrocyclic or acyclic inhibitors with enhanced potency and metabolic stability. This compound is therefore a valuable building block for antiviral research groups pursuing novel HCV therapeutics or exploring broad-spectrum antiviral agents.

Reference Compound for QSAR and ADME Property Prediction Models

The precise molecular weight (294.93 g/mol) and the calculated lipophilicity (clogP >3.28) [3] of 4-bromo-6,7-dichloro-8-fluoroquinoline make it a useful data point for training and validating quantitative structure-activity relationship (QSAR) models and ADME prediction algorithms. Its high halogen content and specific substitution pattern provide a unique physicochemical profile that can help improve the accuracy of predictive models for related halogenated heterocycles, thereby supporting rational drug design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6,7-dichloro-8-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.